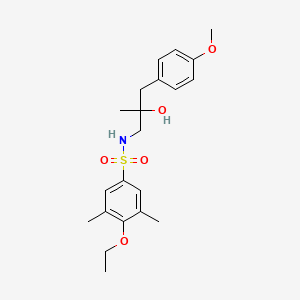
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H29NO5S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3,5-dimethylbenzenesulfonamide, commonly referred to by its chemical name or CAS number 1396884-56-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C21H29NO5S
- Molecular Weight : 407.5 g/mol
Structural Representation
The IUPAC name indicates a complex structure with functional groups that may contribute to its biological activity. The compound features:
- An ethoxy group
- A hydroxy group
- A methoxyphenyl moiety
- A sulfonamide functional group
Biological Activity Overview
Research on the biological activity of this compound has focused on several key areas:
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds containing similar structural features have shown effectiveness against a range of bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Antioxidant Properties
Research indicates potential antioxidant activity associated with this compound. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of the methoxy group may enhance this activity by stabilizing free radicals.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |
| Study 2 : Anti-inflammatory Activity | Showed reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in a murine model of inflammation when administered at 10 mg/kg. |
| Study 3 : Antioxidant Activity | Exhibited a DPPH radical scavenging activity with an IC50 value of 25 µg/mL, indicating strong antioxidant potential. |
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Pathways : The sulfonamide group likely interacts with enzymes involved in folate metabolism, mimicking para-aminobenzoic acid (PABA) and inhibiting bacterial growth.
- Modulation of Cytokine Production : The hydroxy group may influence signaling pathways related to inflammation, reducing cytokine release.
- Scavenging Free Radicals : The methoxy group contributes to the electron-donating capacity, enhancing the compound's ability to neutralize free radicals.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5S/c1-6-27-20-15(2)11-19(12-16(20)3)28(24,25)22-14-21(4,23)13-17-7-9-18(26-5)10-8-17/h7-12,22-23H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXBAKHWBNTJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













